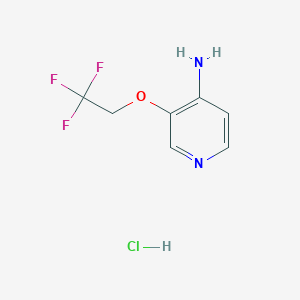
3-(2,2,2-Trifluoroethoxy)pyridin-4-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,2,2-Trifluoroethoxy)pyridin-4-amine hydrochloride: is a chemical compound with the molecular formula C(_7)H(_8)ClF(_3)N(_2)O. It is a derivative of pyridine, featuring a trifluoroethoxy group at the 3-position and an amine group at the 4-position, combined with hydrochloride to form a salt. This compound is primarily used in research settings, particularly in the fields of organic chemistry and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2,2-Trifluoroethoxy)pyridin-4-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 4-chloropyridine.
Substitution Reaction: The 4-chloropyridine undergoes a nucleophilic substitution reaction with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate to form 3-(2,2,2-trifluoroethoxy)pyridine.
Amination: The intermediate 3-(2,2,2-trifluoroethoxy)pyridine is then subjected to an amination reaction using ammonia or an amine source to introduce the amine group at the 4-position.
Hydrochloride Formation: Finally, the free base is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the trifluoroethoxy group to a simpler ethoxy group.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution, often in the presence of catalysts or under reflux conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of ethoxy derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
科学研究应用
Chemistry
In organic chemistry, 3-(2,2,2-Trifluoroethoxy)pyridin-4-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound can be used to study the effects of trifluoroethoxy and amine groups on biological systems. It may serve as a precursor for the synthesis of bioactive molecules or as a probe in biochemical assays.
Medicine
In medicinal chemistry, this compound is explored for its potential pharmacological properties. It can be a lead compound in the development of new drugs, particularly those targeting neurological or inflammatory pathways.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique properties make it suitable for various applications, including as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
作用机制
The mechanism of action of 3-(2,2,2-Trifluoroethoxy)pyridin-4-amine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoroethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The amine group can form hydrogen bonds with biological molecules, influencing binding affinity and specificity.
相似化合物的比较
Similar Compounds
3-(2,2,2-Trifluoroethoxy)pyridine: Lacks the amine group, making it less versatile in biological applications.
4-Aminopyridine: Lacks the trifluoroethoxy group, affecting its lipophilicity and membrane permeability.
3-(2,2,2-Trifluoroethoxy)aniline: Similar structure but with an aniline core instead of pyridine, leading to different chemical and biological properties.
Uniqueness
3-(2,2,2-Trifluoroethoxy)pyridin-4-amine hydrochloride is unique due to the combination of the trifluoroethoxy and amine groups on a pyridine ring. This combination provides a balance of lipophilicity and reactivity, making it a valuable compound in various research and industrial applications.
属性
IUPAC Name |
3-(2,2,2-trifluoroethoxy)pyridin-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O.ClH/c8-7(9,10)4-13-6-3-12-2-1-5(6)11;/h1-3H,4H2,(H2,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUDGKAJAZWIFNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1N)OCC(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
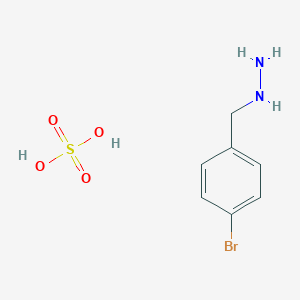
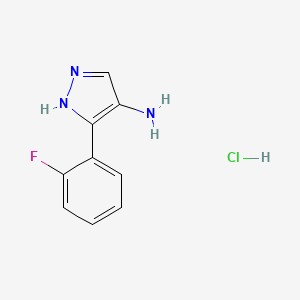
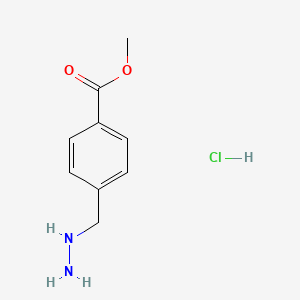
![5-Bromo-7-methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B8136722.png)
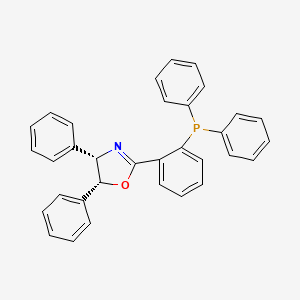
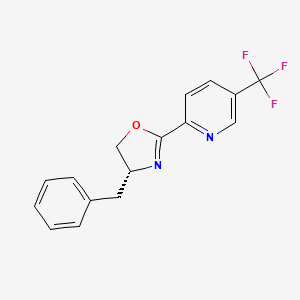

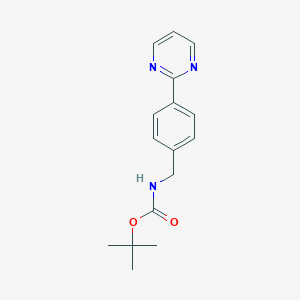
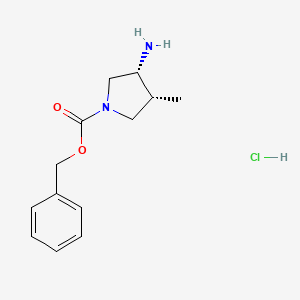
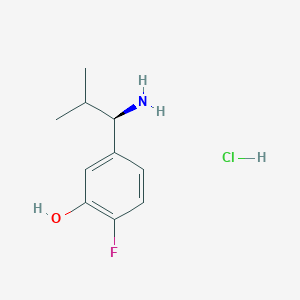
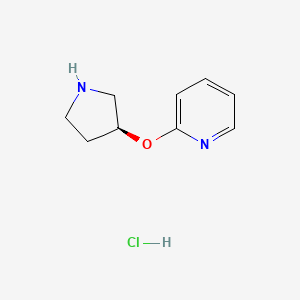
![2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile](/img/structure/B8136789.png)
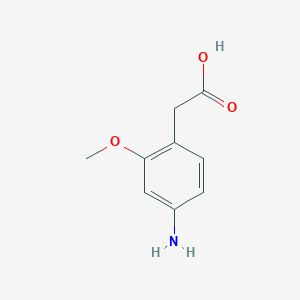
![[(2R)-3,4-diacetyl-5-formyl-2,3,4,5-tetrahydroxy-6-oxoheptyl] acetate;[(4R,6R,7R)-4,5-diacetyl-5,6,7,8-tetrahydroxy-2,3-dioxooctan-4-yl] acetate](/img/structure/B8136811.png)
